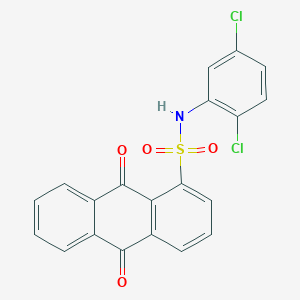
N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, also known as DASA-58, is a small molecule that has been extensively studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative of anthracene, which has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
The mechanism of action of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the inhibition of various signaling pathways that are involved in cancer and inflammation. This compound inhibits the activity of c-Myc by binding to its transcriptional activation domain and preventing its interaction with other proteins. This compound also inhibits the activity of NF-κB by preventing its translocation to the nucleus and its binding to DNA.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, this compound has been shown to exhibit antioxidant effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the major advantages of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is its high potency and selectivity for its target proteins. This compound has been shown to exhibit potent anticancer and anti-inflammatory effects at low concentrations, which makes it an attractive compound for use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. One potential direction is the development of more potent and selective derivatives of this compound for use in cancer and inflammation research. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Finally, the potential use of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular disease, should be explored.
合成法
The synthesis of N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 9,10-anthraquinone in the presence of a base, such as triethylamine. The resulting product is then treated with ammonia to yield the final compound. The synthesis of this compound is relatively straightforward and can be achieved in a few steps with high yield and purity.
科学的研究の応用
N-(2,5-dichlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer effects by inhibiting the activity of the oncoprotein c-Myc, which is overexpressed in many types of cancer. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Another potential application of this compound is in the field of inflammation research. This compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB, which plays a key role in the inflammatory response. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO4S/c21-11-8-9-15(22)16(10-11)23-28(26,27)17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAHJSQHHJBEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



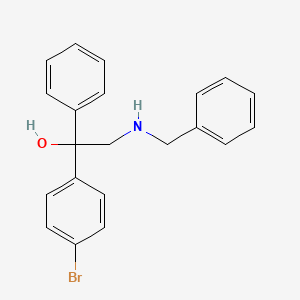
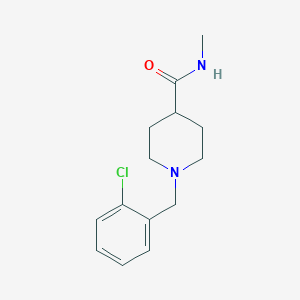

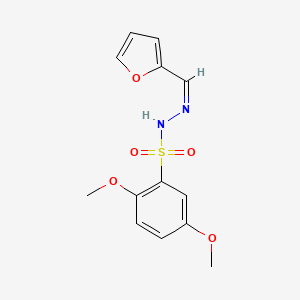
![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)
![2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5125614.png)
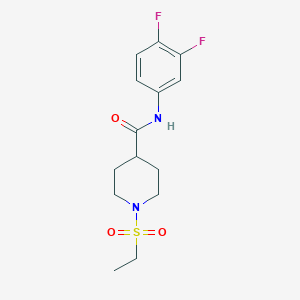
![{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetonitrile](/img/structure/B5125617.png)

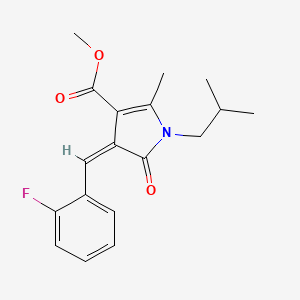
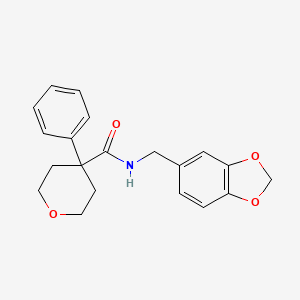
![1-benzyl-4-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5125660.png)